molecular formula C12H14N2O3S B2691787 N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide CAS No. 2034427-50-2

N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Cat. No. B2691787
CAS RN: 2034427-50-2
M. Wt: 266.32
InChI Key: JEJGTBIKOJPKHF-UHFFFAOYSA-N
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Description

“N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Molecular Structure Analysis

Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The structure of isoxazole has been found to be of immense importance because of its wide spectrum of biological activities and therapeutic potential .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .

Scientific Research Applications

Photochemical Decomposition

Research on related sulfamethoxazole compounds, which share structural similarities with N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, has shown that these compounds are highly photolabile in acidic aqueous solutions. The study of sulfamethoxazole's photodecomposition has identified primary photoproducts and proposed pathways for their formation, which could provide insights into the environmental fate of similar compounds (Wei Zhou & D. Moore, 1994).

Biochemical Evaluation and Synthesis

The synthesis and biochemical evaluation of sulfonamides, including those with isoxazole rings, have been extensively studied. These compounds have been evaluated as inhibitors of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, showing significant potential in treating conditions such as neuropathic pain and glaucoma. Such studies underline the therapeutic potential of these compounds in neurological and ophthalmological disorders (S. Röver et al., 1997).

Anticancer and Anti-HCV Agents

Certain derivatives of this compound have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies suggest that specific sulfonamide derivatives could be developed into therapeutic agents offering a multifaceted approach to disease treatment, highlighting the compound's versatility beyond traditional applications (Ş. Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides have been synthesized and shown to possess potent inhibitory properties against human carbonic anhydrase II and VII isoforms. This property is particularly relevant for developing treatments for conditions like glaucoma and neuropathic pain, demonstrating the compound's potential in designing new therapeutic agents (C. Altug et al., 2017).

Future Directions

Isoxazole and its derivatives have attracted considerable attention due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-18(16,12-6-2-1-3-7-12)14-8-4-5-11-9-13-17-10-11/h1-3,6-7,9-10,14H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJGTBIKOJPKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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